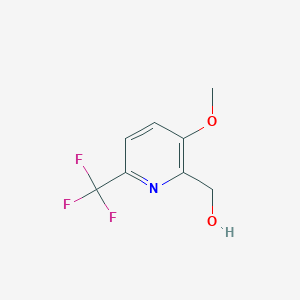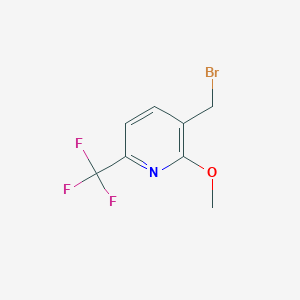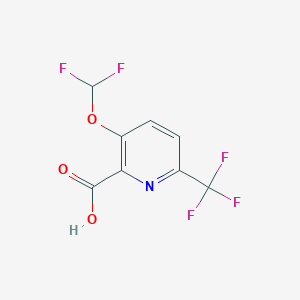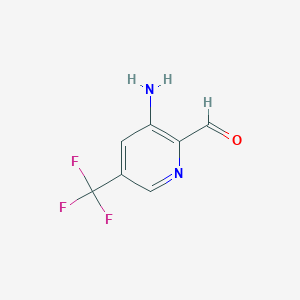
4-溴甲基-2-羟基-6-(三氟甲基)吡啶
描述
“4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine” is a chemical compound that is a part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
科学研究应用
农药应用
三氟甲基吡啶,包括 4-溴甲基-2-羟基-6-(三氟甲基)吡啶,是活性农药成分中的关键结构单元 . 它们被用于保护作物免受病虫害 . 氟草烟酯丁酯是第一个被引入农药市场的含三氟甲基吡啶衍生物,此后,超过 20 种新型含三氟甲基吡啶农药获得了 ISO 通用名称 .
医药应用
三氟甲基吡啶也用于制药行业 . 几种三氟甲基吡啶衍生物用于制药和兽医行业;五种含三氟甲基吡啶基团的药物和两种兽药已获得上市许可,并且许多候选药物目前正在进行临床试验 .
活性成分合成
4-溴甲基吡啶氢溴酸盐,一种相关化合物,用作几种作物保护产品合成的化学中间体 . 它与 1,2-乙二胺和 1,3-丙二胺反应形成相应的二胺 .
FDA 批准药物
含三氟甲基的药物,包括含 4-溴甲基-2-羟基-6-(三氟甲基)吡啶的药物,已获得 FDA 批准 . 这篇综述涵盖了近 20 年来 19 种 FDA 批准药物的详细化学信息,这些药物包含三氟甲基作为其中一种药效基团 .
未来应用
氟原子的独特理化性质和吡啶基团的独特特性使得三氟甲基吡啶在未来有望在许多新应用中发挥作用 .
其他化合物的合成
2-溴-4-甲基吡啶,另一种相关化合物,已被用于眼部年龄色素 A2-E 的全合成 . 它也用于制备甲氧基-2-(2-吡啶基)吲哚 .
未来方向
作用机制
Target of Action
It is known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromomethyl groups can act as alkylating agents, potentially modifying the function of target molecules . The hydroxy and trifluoromethyl groups may also influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the bromomethyl, hydroxy, and trifluoromethyl groups may influence these properties, affecting the compound’s bioavailability .
Result of Action
As a pyridine derivative, it may influence various cellular processes, potentially leading to changes in cell function .
生化分析
Biochemical Properties
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in regioselective deprotonation reactions, which are crucial in organic synthesis . The compound’s interactions with enzymes often involve the formation of covalent bonds, which can lead to enzyme inhibition or activation, depending on the context of the reaction.
Cellular Effects
The effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the respiratory system, causing irritation and potential toxicity at higher concentrations . These effects are crucial for understanding the compound’s potential therapeutic applications and risks.
Molecular Mechanism
At the molecular level, 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with enzymes makes it a potent inhibitor in certain biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of the compound can cause significant respiratory irritation and other toxic effects . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in regioselective deprotonation reactions is particularly noteworthy, as it can lead to the formation of important intermediates in organic synthesis . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and stability play a significant role in its localization and accumulation within specific cellular compartments . These factors are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic targets .
属性
IUPAC Name |
4-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKWBVTRDWMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220712 | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-55-9 | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















